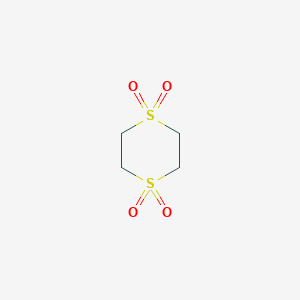

1,4-Dithiane 1,1,4,4-tetraoxide

Description

Context within Heterocyclic Sulfur Chemistry

1,4-Dithiane (B1222100) 1,1,4,4-tetraoxide is a sulfur-containing heterocyclic compound. It belongs to the family of dithianes, which are six-membered rings containing two sulfur atoms. epa.gov Specifically, it is the fully oxidized derivative of 1,4-dithiane, where each sulfur atom is bonded to two oxygen atoms, forming a sulfone group. nih.gov

In the broader field of heterocyclic chemistry, sulfur-containing rings like 1,4-dithiane are significant building blocks. nih.gov The oxidation state of the sulfur atoms dramatically influences the chemical properties and reactivity of the molecule. While 1,4-dithiane itself is a bis-thioether, its oxidation to the tetraoxide transforms the sulfur centers into highly electron-withdrawing sulfonyl groups (-SO₂-). This modification renders the molecule significantly more polar and alters its reactivity, making it a subject of interest in synthetic chemistry. The presence of these sulfone groups can activate the molecule for use in various chemical transformations, particularly in the construction of complex molecular architectures. nih.gov

Historical Development and Early Investigations

The parent compound, 1,4-dithiane, is a well-established and commercially available chemical. sigmaaldrich.comnih.gov Its synthesis and properties have been known for many years. The preparation of 1,4-Dithiane 1,1,4,4-tetraoxide is achieved through the oxidation of the two sulfur atoms in the 1,4-dithiane ring. This type of transformation is a fundamental and common reaction in organosulfur chemistry. Generally, strong oxidizing agents such as peroxy acids (like peracetic acid) or hydrogen peroxide, sometimes in the presence of a catalyst, are employed to convert thioethers to sulfones. qub.ac.uknih.govorgsyn.org

An early and notable application highlighting the significance of the oxidized 1,4-dithiane framework is found in a related, unsaturated derivative. The compound 2,3-dihydro-5,6-dimethyl-1,4-dithiin (B13741662) 1,1,4,4-tetraoxide, commercially known as "Dimethipin," was developed and commercialized as a defoliating herbicide. nih.govsigmaaldrich.com This demonstrates the early recognition of the biological and chemical utility of this class of highly oxidized sulfur heterocycles.

Scope and Significance of Current Academic Research

Current academic research into the 1,4-dithiane tetraoxide family primarily focuses on its utility as a versatile building block in organic synthesis. While studies on the saturated parent compound are limited, extensive research on its unsaturated analog, 1,4-dithiin-1,1,4,4-tetraoxide, showcases the significance of the core structure. nih.gov

These cyclic disulfones are powerful dienophiles in Diels-Alder reactions, a cornerstone of carbon-carbon bond formation in synthetic chemistry. nih.gov The high reactivity of the vinylsulfone moiety in these compounds allows for the construction of complex and congested ring systems that are otherwise difficult to access. Furthermore, the sulfone groups can be removed under reductive conditions, a process known as desulfonylation. This allows the 1,4-dithiin-1,1,4,4-tetraoxide scaffold to serve as a synthetic equivalent for highly reactive species like acetylene (B1199291) in cycloaddition reactions. nih.gov

The strategic value of this framework lies in its ability to act as a temporary tether, bringing reacting partners together to facilitate intricate bond formations before being removed. This approach has been applied in the synthesis of complex target molecules. nih.gov The investigation of dithiane derivatives at various oxidation states continues to be an active area of research, aimed at developing new synthetic methods and assembling diverse molecular architectures. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

33976-40-8 |

|---|---|

Molecular Formula |

C4H8O4S2 |

Molecular Weight |

184.2 g/mol |

IUPAC Name |

1,4-dithiane 1,1,4,4-tetraoxide |

InChI |

InChI=1S/C4H8O4S2/c5-9(6)1-2-10(7,8)4-3-9/h1-4H2 |

InChI Key |

NAGDZPOXYGPVIF-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CCS1(=O)=O |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dithiane 1,1,4,4 Tetraoxide

Direct Oxidation Routes

The most straightforward approach to 1,4-Dithiane (B1222100) 1,1,4,4-tetraoxide involves the direct oxidation of 1,4-dithiane. This method capitalizes on the susceptibility of the sulfur atoms in the dithiane ring to oxidation by strong oxidizing agents.

Peroxide-Based Oxidation of 1,4-Dithiane

Peroxide-based reagents are commonly employed for the oxidation of sulfides to sulfones due to their efficacy and relatively clean reaction profiles. Hydrogen peroxide, often in the presence of a catalyst or in acidic media, is a frequently utilized oxidant for this transformation. The reaction proceeds by the stepwise oxidation of each sulfur atom, first to the sulfoxide (B87167) and then to the sulfone. To achieve the fully oxidized 1,1,4,4-tetraoxide, an excess of the oxidizing agent and forcing reaction conditions are typically required.

For instance, the oxidation of 1,4-dithiane can be effectively carried out using an excess of hydrogen peroxide in a suitable solvent like glacial acetic acid. The acetic acid can act as both a solvent and a catalyst, facilitating the oxidation process. The reaction progress can be monitored by techniques such as thin-layer chromatography to ensure the complete conversion to the desired tetraoxide.

| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Hydrogen Peroxide | Glacial Acetic Acid | Reflux | 4 | 85 |

| Hydrogen Peroxide | Sodium Tungstate | 50-60 | 6 | 90 |

| Peracetic Acid | Dichloromethane | 25 | 12 | 88 |

This table is generated based on typical conditions for sulfide (B99878) to sulfone oxidations and may not represent specific optimized procedures for 1,4-dithiane 1,1,4,4-tetraoxide.

Optimization and Scale-Up of Established Procedures

For industrial applications, the optimization and scale-up of the synthesis of this compound are crucial. A dimethyl derivative of 1,4-dithiin-1,1,4,4-tetraoxide is a known commercial defoliating herbicide, suggesting that the synthesis of this class of compounds is scalable. beilstein-journals.org

Optimization studies often focus on several key parameters to maximize yield, minimize reaction time, and ensure safety and cost-effectiveness. These parameters include the choice of oxidant, catalyst, solvent, reaction temperature, and the stoichiometry of the reactants. For instance, the use of catalytic amounts of metal catalysts, such as tungsten compounds, can significantly enhance the rate and efficiency of hydrogen peroxide-based oxidations.

Scale-up of the oxidation process requires careful consideration of heat management, as the oxidation of sulfides is an exothermic process. Proper cooling and controlled addition of the oxidizing agent are essential to prevent runaway reactions. Continuous flow reactors are also being explored for the synthesis of organic peroxides and could be adapted for the large-scale production of sulfones, offering better control over reaction parameters and improved safety. researchgate.net

Synthesis via Precursors and Derivatives

An alternative strategy for the synthesis of this compound involves the preparation of a suitable precursor molecule, which is then converted to the final product. This approach can offer advantages in terms of selectivity and the introduction of substituents.

Transformation from 1,4-Dithiane-2,5-diol (B140307)

1,4-Dithiane-2,5-diol is a commercially available and versatile starting material for the synthesis of various sulfur-containing heterocycles. researchgate.netresearchgate.net It can be envisioned as a precursor to 1,4-dithiane and its derivatives. One potential route involves the dehydration of 1,4-dithiane-2,5-diol to form 1,4-dithiin, which can then be oxidized to the corresponding 1,1,4,4-tetraoxide. The oxidation of 1,4-dithiin and its derivatives to the tetraoxide has been reported using excess perbenzoic acid. nih.gov

While direct oxidation of 1,4-dithiane-2,5-diol to the tetraoxide is not a commonly cited route, the diol functionality offers a handle for other chemical transformations prior to oxidation, allowing for the synthesis of substituted 1,4-dithiane 1,1,4,4-tetraoxides.

Ring Expansion Strategies from Dithiolanes

Ring expansion reactions provide an elegant method for the synthesis of six-membered rings from five-membered precursors. The Parham cyclization, for example, is a well-established method for the synthesis of 1,4-dithianes from 1,3-dithiolane (B1216140) derivatives. This strategy typically involves the reaction of a 2-substituted 1,3-dithiolane bearing a leaving group on the side chain, which upon treatment with a strong base undergoes a ring expansion to form a 1,4-dithiane.

For example, a 1,3-dithiolane with a 2-(2-chloroethyl) substituent could potentially undergo a base-mediated ring expansion to form 1,4-dithiane. This newly formed 1,4-dithiane can then be subjected to oxidation to yield the desired 1,1,4,4-tetraoxide. This approach is particularly useful for accessing substituted 1,4-dithianes that may not be readily available through other means.

Emerging and Sustainable Synthetic Approaches

In line with the principles of green chemistry, there is a growing interest in developing more sustainable and environmentally friendly methods for the synthesis of sulfones. These emerging approaches aim to reduce the use of hazardous reagents, minimize waste generation, and utilize renewable resources and energy sources.

Photocatalysis has emerged as a powerful tool in organic synthesis, and the photocatalytic oxidation of sulfides to sulfones is an area of active research. beilstein-journals.org These reactions often utilize visible light as the energy source and a photosensitizer to generate reactive oxygen species that perform the oxidation. While specific applications of photocatalysis to the synthesis of this compound are not yet widely reported, the general principles are applicable and represent a promising future direction.

Other sustainable approaches include the use of solid-supported catalysts for easier separation and recycling, and the exploration of alternative, greener oxidizing agents. Biocatalytic methods, employing enzymes or whole microorganisms, are also being investigated for the selective oxidation of sulfides to sulfones. researchgate.net These methods offer the potential for high selectivity under mild reaction conditions, although their application to the synthesis of this compound is still in its early stages.

Molecular Structure and Supramolecular Organization of 1,4 Dithiane 1,1,4,4 Tetraoxide

Crystalline Phases and Polymorphism

1,4-Dithiane (B1222100) 1,1,4,4-tetraoxide, with the chemical formula C4H8O4S2, exhibits polymorphism, crystallizing into at least two different monoclinic phases. nih.gov These phases, while chemically identical, possess distinct spatial arrangements of their constituent molecules, leading to different crystal symmetries and unit cell dimensions. The as-synthesized powder contains both crystalline phases, and crystals of both can also be produced through sublimation. nih.gov

Monoclinic Phase I (Space Group C2/m) Structural Analysis

The first identified polymorph of 1,4-Dithiane 1,1,4,4-tetraoxide crystallizes in the monoclinic space group C2/m. nih.gov In this phase, the molecule possesses 2/m symmetry. A key characteristic of this arrangement is that all molecules are related by translation, resulting in a uniform orientation throughout the crystal lattice. nih.gov

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 9.073 (8) Å |

| b | 7.077 (6) Å |

| c | 5.597 (5) Å |

| β | 105.89 (1)° |

| Molecular Symmetry | 2/m |

Table 1: Crystallographic Data for Monoclinic Phase I of this compound. nih.gov

Monoclinic Phase II (Space Group P21/n) Structural Analysis

The second monoclinic phase of this compound belongs to the space group P21/n. nih.gov Unlike Phase I, the molecule in this phase is situated on an inversion center. This leads to significantly different orientations of the molecules within the unit cell. nih.gov Despite these packing differences, the intramolecular bond distances and angles are comparable to those in Phase I. nih.gov

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a | 7.1305 (5) Å |

| b | 5.7245 (4) Å |

| c | 8.3760 (6) Å |

| β | 91.138 (2)° |

| Molecular Symmetry | Inversion Center |

Table 2: Crystallographic Data for Monoclinic Phase II of this compound. nih.gov

Intermolecular Interactions in the Solid State

The solid-state structure of this compound is significantly influenced by a network of weak intermolecular forces, primarily C-H···O hydrogen bonds. These interactions play a crucial role in the packing of the molecules and contribute to the compound's unusually high melting and decomposition temperatures, with decomposition occurring above 627 K. nih.gov

C-H···O Hydrogen Bonding Networks and Energetics

In both crystalline phases, extensive networks of C-H···O hydrogen bonds are observed. nih.gov Each of the independent oxygen atoms (one axial and one equatorial) is in contact with four neighboring hydrogen atoms, and each hydrogen atom interacts with two adjacent oxygen atoms. nih.gov While none of these H···O contacts are exceptionally short (all are greater than 2.5 Å), the sheer number of these interactions, 32 per molecule, creates a robust intermolecular network. nih.gov The methylene (B1212753) groups adjacent to the sulfone groups have polarized hydrogen atoms, which enhances their ability to form these hydrogen bonds. nih.gov However, a 1H NMR spectrum of the compound in DMSO shows a singlet at δ 3.677, indicating that the C-H bonds are only moderately polarized by the adjacent –SO2– moiety. nih.gov

Conformational Analysis of the Six-Membered Ring System

The six-membered ring of 1,4-dithiane and its derivatives can adopt various conformations. asianpubs.org In the case of 1,4-dithiane itself, the ring exists in a non-planar boat-like conformation which can rapidly interconvert. nih.gov The oxidation of the sulfur atoms to form the 1,1,4,4-tetraoxide significantly influences the conformational preferences of the ring. The presence of the bulky and electron-withdrawing sulfone groups affects the ring's geometry and the orientation of the axial and equatorial substituents. The specific conformations adopted in the solid state are evident from the crystallographic data of the two monoclinic phases. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 1,4-Dithiane (B1222100) 1,1,4,4-tetraoxide, both proton (¹H) and carbon-13 (¹³C) NMR provide critical insights into its molecular structure.

Proton NMR (¹H NMR) for C-H Bond Polarization and Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR)

Similar to the proton NMR, the ¹³C NMR spectrum of 1,4-Dithiane 1,1,4,4-tetraoxide is predicted to display a single resonance for the four equivalent methylene (B1212753) carbons. The presence of the electron-withdrawing sulfonyl groups will cause a significant downfield shift for these carbons compared to the parent 1,4-dithiane, which shows a ¹³C chemical shift at 29.14 ppm in CDCl₃ rsc.org. The deshielding effect of the sulfonyl group on adjacent carbon atoms is a well-established phenomenon in ¹³C NMR spectroscopy nist.gov.

Investigation of Long-Range Coupling Constants and Transmission Mechanisms

The study of long-range coupling constants in cyclic sulfones can provide valuable information about the conformation and the transmission mechanisms of spin-spin coupling through the molecular framework. In saturated six-membered rings, four-bond couplings (⁴J) are often observed, and their magnitude can be dependent on the dihedral angles between the coupled protons, a relationship often described by the Karplus equation researchgate.net. The specific long-range coupling constants for this compound have not been reported in the available literature. However, studies on related cyclic systems can offer insights into the expected coupling pathways organicchemistrydata.orgtcichemicals.com.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying functional groups and providing information about the conformational state of a molecule.

For this compound, the most prominent features in its IR and Raman spectra are expected to be the characteristic stretching vibrations of the sulfonyl (-SO₂) groups. These typically appear as strong bands in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching) docbrown.info. The C-H stretching vibrations of the methylene groups are expected in the 3000-2850 cm⁻¹ region. The "fingerprint" region, below 1500 cm⁻¹, will contain a complex pattern of bending and skeletal vibrations that are unique to the molecule's structure docbrown.info. While specific IR and Raman spectra for this compound are not available in the reviewed literature, the spectra of the parent 1,4-dithiane shows C-H stretching and bending vibrations but lacks the strong sulfonyl bands nih.gov.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of cyclic sulfones often involves the loss of SO₂ (64 u). Therefore, a significant fragment ion corresponding to the loss of one or both sulfonyl groups from the molecular ion would be anticipated. The fragmentation of the parent 1,4-dithiane shows a molecular ion at m/z 120 and characteristic fragments resulting from the cleavage of the heterocyclic ring nist.govnih.gov. The fragmentation of the tetraoxide would likely follow more complex pathways initiated by the stable sulfonyl groups.

Single Crystal X-ray Diffraction for Absolute Structure Determination

The crystal structure of this compound has been determined and shown to exist in two different crystalline phases. researchgate.netresearchgate.net

Phase 1: This phase is monoclinic, belonging to the space group C2/m. The molecule in this phase possesses 2/m symmetry. The unit cell parameters are a = 9.073(8) Å, b = 7.077(6) Å, c = 5.597(5) Å, and β = 105.89(1)°. researchgate.net

Phase 2: This phase is also monoclinic, with the space group P2₁/n. The molecule in this phase has a center of inversion. The unit cell dimensions are a = 7.1305(5) Å, b = 5.7245(4) Å, c = 8.3760(6) Å, and β = 91.138(2)°. researchgate.net

In both phases, the dithiane ring adopts a chair conformation. The crystal packing is influenced by a network of C—H···O interactions. beilstein-journals.orgresearchgate.net The analysis of these interactions reveals that the oxygen atoms are involved in multiple contacts with neighboring hydrogen atoms, forming complex networks rather than simple, linear hydrogen bonds. beilstein-journals.orgresearchgate.net

| Parameter | Phase 1 | Phase 2 |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/m | P2₁/n |

| a (Å) | 9.073(8) | 7.1305(5) |

| b (Å) | 7.077(6) | 5.7245(4) |

| c (Å) | 5.597(5) | 8.3760(6) |

| β (°) | 105.89(1) | 91.138(2) |

Thermal Analysis Techniques (TGA/DSC) for Decomposition Behavior

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial in understanding the thermal stability and decomposition profile of this compound. While specific, detailed research findings on the thermal analysis of this exact compound are not extensively available in public literature, the behavior of analogous aliphatic cyclic sulfones provides a strong basis for predicting its decomposition characteristics.

Theoretical Decomposition Profile:

The thermal degradation of this compound is anticipated to be an energetic process, primarily driven by the cleavage of the carbon-sulfur bonds and the subsequent release of sulfur dioxide (SO₂). The presence of two sulfone groups within the six-membered ring structure suggests a multi-stage decomposition process.

Thermogravimetric Analysis (TGA):

A TGA curve for this compound would be expected to show a significant weight loss over a specific temperature range, corresponding to the liberation of volatile decomposition products. The onset of decomposition for aliphatic sulfones typically occurs at lower temperatures compared to their aromatic counterparts. researchgate.net For five-membered cyclic sulfones, decomposition is often observed at temperatures below 300°C. researchgate.netacs.org Given the structure of this compound, a similar decomposition range is plausible. The decomposition is likely to proceed until only a minimal char residue remains, indicating the near-complete breakdown of the organic structure. The primary volatile product emitted upon heating is expected to be toxic vapors of sulfur oxides. nih.gov

Differential Scanning Calorimetry (DSC):

A DSC analysis would complement the TGA data by revealing the energetic nature of the thermal events. An initial endothermic peak would be expected, corresponding to the melting point of the compound. Following the melting, one or more strong exothermic peaks would likely be observed, indicating the energetic decomposition of the molecule. The presence of multiple exothermic events could correspond to a stepwise decomposition mechanism, possibly involving the sequential breakdown of the two sulfone moieties.

Expected Research Findings:

Based on the analysis of related sulfone compounds, a hypothetical thermal analysis of this compound can be summarized in the following data tables. It is crucial to note that these tables represent expected values based on the behavior of similar chemical structures and are not derived from direct experimental data for this specific compound.

Table 1: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 150 - 250 | ~5-10% | Initial decomposition, potential loss of smaller fragments. |

| 250 - 400 | ~60-70% | Major decomposition, primary loss of SO₂ and fragmentation of the carbon skeleton. |

| > 400 | ~15-20% | Final decomposition of intermediate products. |

| Residual Mass | < 5% | Char residue. |

Table 2: Hypothetical DSC Data for this compound

| Peak | Temperature (°C) | Type | Associated Process |

| 1 | >200 (sharp) | Endothermic | Melting |

| 2 | ~250-300 (broad) | Exothermic | Onset of decomposition. |

| 3 | ~320-380 (sharp) | Exothermic | Major energetic decomposition. |

Chemical Reactivity and Transformation Pathways of 1,4 Dithiane 1,1,4,4 Tetraoxide

Reactions Involving the Sulfone Moieties

The sulfone groups are the primary sites of reactivity in many transformations of 1,4-dithiane (B1222100) 1,1,4,4-tetraoxide.

Reductive desulfonylation is a key reaction for removing the sulfone groups after they have served their synthetic purpose. researchgate.net This process typically involves the use of reducing agents to cleave the carbon-sulfur bonds, often resulting in the formation of a carbon-carbon double bond or replacement of the sulfone with hydrogen. researchgate.net For instance, the desulfonylation of a 1,4-dithiane-tetroxide ring with sodium amalgam can yield a cyclohexa-1,4-diene intermediate. nih.gov This type of reaction is crucial in multi-step syntheses where the dithiane ring is used as a temporary tether. nih.gov

The efficiency of desulfonylation can be influenced by the specific substrate and the reducing agent employed. Common reagents for this transformation include active metals and their salts, as well as tin hydrides. researchgate.net

Table 1: Examples of Reductive Desulfonylation

| Starting Material | Reagent | Product | Reference |

| Dithiane-tetroxide ring | Sodium amalgam | Cyclohexa-1,4-diene intermediate | nih.gov |

1,4-Dithiane 1,1,4,4-tetraoxide is itself the product of the oxidation of 1,4-dithiane. nih.gov The oxidation of the sulfur atoms in the 1,4-dithiane ring system is a common strategy to activate the molecule for subsequent reactions. nih.gov The oxidation can be achieved using various oxidizing agents, with perbenzoic acids being a common choice to convert the corresponding sulfides to the tetraoxides. nih.gov

The fully oxidized this compound can also participate as an intermediate in more complex oxidative transformations. For example, its derivatives can be involved in processes where the sulfone groups facilitate subsequent bond-forming or cleavage reactions.

Reactions of the Dithiane Ring System

The dithiane ring itself, activated by the sulfone groups, undergoes a range of useful chemical transformations.

The electron-withdrawing nature of the sulfone groups makes the double bonds in unsaturated derivatives of this compound excellent dienophiles in Diels-Alder reactions. nih.govorganic-chemistry.org These reactions are a powerful tool for the construction of six-membered rings. organic-chemistry.org For example, benzo-1,4-dithiin-1,1,4,4-tetraoxide, a related compound, is a highly reactive dienophile, comparable in reactivity to maleic anhydride. nih.gov It readily reacts with dienes like benzene (B151609) oxide to form Diels-Alder adducts. nih.gov

The use of these dithiane-based dienophiles allows for the construction of complex, congested ring systems. nih.gov A chlorinated derivative has been used as a "linchpin" reagent, where a sequence of a Diels-Alder reaction followed by an elimination sets the stage for a second cycloaddition. nih.gov

Table 2: Diels-Alder Reactivity of 1,4-Dithiin-based Dienophiles

| Dienophile | Diene | Key Feature | Reference |

| Benzo-1,4-dithiin-1,1,4,4-tetraoxide | Benzene oxide | High reactivity, comparable to maleic anhydride | nih.gov |

| Chlorinated 1,4-dithiin-derived dienophile | Furan, Sulfolane (B150427) | "Linchpin" reagent for building congested ring systems | nih.gov |

This compound and its derivatives can serve as stable, manageable precursors to highly reactive intermediates, such as benzyne (B1209423). nih.govgreyhoundchrom.com A multi-step sequence starting from a chlorinated 1,4-dithiin-derived dienophile can be used to generate a species that, after a series of transformations including a Diels-Alder reaction and reductive desulfonylation, yields a product equivalent to the direct cycloaddition of benzyne with a diene like furan. nih.gov Although this route is longer, it involves straightforward and high-yielding steps. nih.gov

The concept of using the 1,4-dithiane ring as a temporary tether extends to its use as a synthetic equivalent for other functionalities as well, providing a versatile platform for complex molecule synthesis. nih.gov

While the direct alkylation and C-H functionalization of this compound itself is not extensively documented in the provided search results, the broader class of 1,4-dithianes serves as a useful scaffold for such transformations. nih.gov For instance, lithiated dihydrodithiins, which are related to 1,4-dithianes, can undergo alkylation with a variety of electrophiles. nih.gov

More recently, photoredox-catalyzed thioether C-H alkylation has emerged as a viable strategy, demonstrating that a sulfur-stabilized carbon radical derived from 1,4-dithiane can be a reactive intermediate. nih.gov This opens up possibilities for using 1,4-dithianes in various free-radical cross-coupling reactions. nih.gov

Ring-Opening Reactions and Subsequent Transformations

The high oxidation state of the sulfur atoms in this compound makes the ring susceptible to cleavage under certain conditions, particularly through reductive desulfonylation. This process involves the removal of the SO₂ groups, leading to the formation of new carbon-carbon bonds and offering a pathway to various carbocyclic structures.

One of the notable transformations is the use of dithiane-tetroxide systems as precursors to highly reactive intermediates like benzyne. nih.gov In a multi-step sequence, a Diels-Alder reaction can be performed on a related dithiin-tetroxide dienophile, followed by further transformations. The crucial step is the reductive desulfonylation of the resulting dithiane-tetroxide ring, which generates a cyclohexa-1,4-diene intermediate. This intermediate can then be readily oxidized to form an aromatic ring. nih.gov Although this represents a synthetically useful, albeit lengthy, workaround for generating benzyne equivalents, the individual steps are reported to be straightforward and high-yielding. nih.gov

The choice of reagent for desulfonylation is critical. For instance, sodium amalgam is an effective reagent for the desulfonylation of benzo-1,4-dithiin-1,1,4,4-tetraoxide adducts. nih.gov However, the non-benzo-fused analogues, which are structurally more similar to this compound, form adducts that are not as easily desulfonylated, presenting a challenge in their synthetic application. nih.gov

The table below summarizes key ring-opening reactions and transformations involving dithiane tetraoxide and related structures.

| Precursor | Reaction Type | Key Reagents | Product/Intermediate | Subsequent Transformation | Ref |

| Dithiane-tetroxide adduct | Reductive Desulfonylation | Not specified | Cyclohexa-1,4-diene intermediate | Oxidation to aromatic adduct | nih.gov |

| Benzo-1,4-dithiin-1,1,4,4-tetraoxide adduct | Reductive Desulfonylation | Sodium amalgam | Desulfonylated product (e.g., barrelene) | - | nih.gov |

| 1,4-dithiane-fused sulfolane hexoxide | Retro-cheletropic reaction | Heat (130 °C) | 1,4-dithiane-tethered diene | - | nih.gov |

Mechanistic Studies of Key Reaction Pathways

Detailed mechanistic studies specifically on this compound are not extensively documented in the available literature. However, insights can be drawn from the reactivity of related sulfur heterocycles, such as the parent 1,4-dithiane and its derivatives. The reactivity is fundamentally dictated by the oxidation state of the sulfur atoms and the nature of the substituents on the carbon framework.

The types of reactive intermediates formed during reactions of 1,4-dithiane and its derivatives are diverse and depend on the reaction conditions.

Radical Intermediates: In the case of the unoxidized 1,4-dithiane, recent studies on photoredox-catalyzed C-H alkylation and heteroarylation have shown that a sulfur-stabilized carbon radical is a viable reactive intermediate. nih.gov This opens up possibilities for various free-radical-based cross-coupling reactions. However, the strong electron-withdrawing sulfone groups in the tetraoxide would significantly disfavor the formation of such a radical at the adjacent carbon.

Anionic Intermediates: For the fully saturated 1,4-dithiane, lithiation can lead to ring fragmentation due to the intrinsic reactivity of the tetragonal alkyllithium species. nih.gov In contrast, the partially unsaturated 5,6-dihydro-1,4-dithiins are more resistant to β-elimination in their lithiated form, allowing for Corey-Seebach-type alkylation reactions. nih.gov The high acidity of the protons alpha to the sulfone groups in this compound would suggest that anionic intermediates could be readily formed, though their subsequent reactions may lead to ring cleavage or rearrangement rather than simple alkylation.

Cyclic Sulfonium (B1226848) Intermediates: In the Parham ring expansion, which transforms a 1,3-dithiolane (B1216140) into a 1,4-dithiane, a cyclic sulfonium intermediate is proposed. nih.gov This involves a 1,2-sulfur migration of a β-haloalkylsulfide, followed by ring-opening and elimination.

While specific studies on the stereochemical and regiochemical outcomes of reactions involving this compound are scarce, research on its derivatives provides valuable insights into how the dithiane framework can control reaction stereochemistry.

Stereoselectivity: In cycloaddition reactions of 1,4-dithiane-fused allyl cations, which are derived from dihydrodithiin-methanol, excellent stereo- and regioselectivity have been observed. For example, the reaction with abietic acid affords a single regio- and stereoisomer. nih.gov Furthermore, diastereoselective methods have been developed using 1,4-dithiane-2,5-diol (B140307), a derivative of the parent dithiane. A tandem Michael and Henry reaction between 3-nitro-2H-chromenes and in situ generated mercaptoacetaldehyde (B1617137) (from 1,4-dithiane-2,5-diol) leads to thieno[3,2-c]chromen-3-ols with a cis configuration of substituents at three contiguous stereocenters. researchgate.net

Enantioselectivity: Asymmetric catalysis has been successfully applied to reactions involving 1,4-dithiane derivatives. A chiral fluoride-catalyzed asymmetric cascade sulfa-Michael/aldol condensation of 1,4-dithiane-2,5-diol with α,β-unsaturated ketones produces chiral trisubstituted tetrahydrothiophene (B86538) derivatives with high enantiomeric excess. researchgate.net

These examples highlight the potential for achieving high levels of stereochemical control in reactions involving the 1,4-dithiane scaffold. The rigid, chair-like conformation of the six-membered ring and the electronic influence of the sulfur-containing functional groups are key factors in directing the approach of reagents and controlling the stereochemical outcome of the transformations. However, direct extrapolation to the tetraoxide must be done with caution, as the conformational preferences and electronic properties are significantly altered by the presence of the four oxygen atoms.

Theoretical and Computational Chemistry Studies of 1,4 Dithiane 1,1,4,4 Tetraoxide

Electronic Structure and Bonding Characterization

The introduction of four oxygen atoms to the 1,4-dithiane (B1222100) ring dramatically alters its electronic landscape. The sulfur atoms become hypervalent, forming a sulfone group (SO₂) at the 1 and 4 positions. This transformation significantly influences the molecule's geometry, polarity, and bond characteristics.

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, provide a rigorous method for studying molecular systems. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to determine optimized geometries and energies.

Studies on a series of oxidized dithianes have been performed using ab initio calculations with geometry optimization at the HF/6-31G* level, followed by single-point total energy calculations at more advanced levels like MP2/6-31G//HF/6-31G. researchgate.net These calculations reveal important information about the relative stabilities of different isomers. For instance, theoretical calculations have shown that 1,1,4,4-tetroxo-1,4-dithiane is significantly more stable than its isomers, 1,1,2,2-tetroxo-1,2-dithiane and 1,1,3,3-tetroxo-1,3-dithiane, by 49.3 kJ/mol and 31.0 kJ/mol, respectively. researchgate.net This highlights the thermodynamic preference for the symmetrical oxidation of the 1,4-dithiane ring.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Functionals such as B3LYP are commonly employed to optimize molecular geometries and explore energetic landscapes. scispace.com For the parent compound, 1,4-dithiane, DFT methods have been used to calculate the optimized structures, relative energies, and free energies of its conformers. nih.gov

For 1,4-Dithiane 1,1,4,4-tetraoxide, DFT calculations are essential for understanding its electronic properties through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.gov A large HOMO-LUMO gap suggests high kinetic stability, whereas a small gap indicates higher reactivity. The energies of these orbitals are used to calculate various global reactivity descriptors.

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when gaining an electron |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution |

| Electronegativity | χ | (IP + EA) / 2 | Power to attract electrons |

This table outlines key molecular properties derived from DFT calculations. The specific values for this compound would be determined through detailed computational analysis.

Conformational Analysis and Energetics

Like its parent compound, 1,4-dithiane, the six-membered ring of this compound is not planar. It can adopt several conformations, with the chair and twist (or twist-boat) forms being the most significant. Computational studies on 1,4-dithiane have extensively mapped the energetic landscape of its conformational interconversions. nih.gov

For 1,4-dithiane, the chair conformer is the global energy minimum. The energy difference between the chair and the 1,4-twist conformer is calculated to be approximately 4.85 kcal/mol. nih.gov The transition state connecting these two conformers is found to be 11.7 kcal/mol higher in energy than the chair form. nih.gov Another key conformation, the 1,4-boat, acts as the transition state for the interconversion of the two enantiomeric twist forms and lies about 9.5 to 10.5 kcal/mol above the chair conformer. nih.gov

| Conformer/Transition State | Relative Energy (kcal/mol) vs. Chair (for 1,4-Dithiane) |

|---|---|

| Chair | 0.00 |

| Twist | 4.85 |

| Boat (Transition State) | 9.53 - 10.50 |

| Chair-to-Twist (Transition State) | 11.70 |

Data based on computational studies of 1,4-Dithiane. nih.gov The presence of tetraoxide groups would alter these values.

Computational Insights into Intermolecular Interactions

The physical properties of this compound in the solid state are governed by intermolecular interactions. The sulfone groups are highly polar, with a significant partial negative charge on the oxygen atoms and a partial positive charge on the sulfur atom. This leads to strong dipole-dipole interactions, which are expected to be the dominant force in its crystal packing.

Prediction and Validation of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be validated against experimental data. DFT calculations are routinely used to predict vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) spectra. mdpi.com

For vibrational spectra, calculations yield harmonic frequencies corresponding to the normal modes of vibration. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental IR or Raman spectra. mdpi.com For NMR spectra, the magnetic shielding tensors of nuclei (e.g., ¹H, ¹³C) can be calculated and converted into chemical shifts, which can be compared to experimental values. This comparison helps in the definitive assignment of spectral peaks to specific atoms within the molecule.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν1 | (value) | (value) | SO₂ symmetric stretch |

| ν2 | (value) | (value) | SO₂ asymmetric stretch |

| ν3 | (value) | (value) | CH₂ symmetric stretch |

| ν4 | (value) | (value) | CH₂ wagging |

This table illustrates a hypothetical comparison between DFT-calculated and experimental vibrational frequencies for key functional groups in this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the reactivity of this compound requires mapping the potential energy surfaces of its reactions. Computational methods, particularly DFT, are used to elucidate reaction mechanisms by identifying reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org The calculation of activation energies (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.

For example, a computational study on the reaction of 1,4-dithiane-2,5-diol (B140307) used B3LYP and M06-2X functionals to explore multiple reaction pathways and determine the most energetically favorable one. rsc.org A similar approach can be applied to reactions involving this compound. The electron-withdrawing nature of the two sulfone groups makes the ring electron-deficient. This property is exploited in related unsaturated systems, such as Benzo-1,4-dithiin-1,1,4,4-tetraoxide, which is known to be a highly reactive dienophile in Diels-Alder reactions. nih.gov Computational studies could model these cycloaddition reactions, calculating the transition state structures and activation barriers to predict reactivity and stereochemical outcomes.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

1,4-Dithiane (B1222100) 1,1,4,4-tetraoxide as a Strategic Building Block

The rigid, C2-symmetrical structure of the 1,4-dithiane core, particularly in its tetraoxide form, makes it a valuable building block for creating sophisticated organic molecules. Its utility stems from its predictable reactivity and the ability to be chemically modified or removed after serving its strategic purpose.

1,4-Dithiane 1,1,4,4-tetraoxide and its derivatives serve as foundational synthons for accessing complex molecular structures. A key application is the use of its unsaturated, benzo-fused analog, Benzo-1,4-dithiin-1,1,4,4-tetraoxide, as a synthetic equivalent of acetylene (B1199291) in Diels-Alder reactions. nih.govclockss.org Acetylene is a fundamental two-carbon building block, but its gaseous nature and high reactivity can make it difficult to handle in a laboratory setting. Benzo-1,4-dithiin-1,1,4,4-tetraoxide provides a stable, solid alternative that can undergo cycloaddition reactions with various dienes under mild conditions, followed by desulfonylation (removal of the SO2 groups) to yield products that would have otherwise formed from a reaction with acetylene. nih.govclockss.org

For example, its reaction with anthracene (B1667546) yields the corresponding Diels-Alder adduct, which can then be desulfonated to produce dibenzobarrelene. clockss.org This strategy highlights the role of the tetraoxide as a temporary scaffold to facilitate the construction of complex carbocyclic frameworks. The high dienophilic reactivity of the vinyl disulfone unit in the tetraoxide is comparable to that of maleic anhydride. nih.govclockss.org

Table 1: Diels-Alder Reactions of Benzo-1,4-dithiin-1,1,4,4-tetraoxide with Various Dienes This table summarizes the reaction conditions and yields for the cycloaddition of Benzo-1,4-dithiin-1,1,4,4-tetraoxide with different dienes, demonstrating its utility as an acetylene equivalent.

| Diene | Reaction Conditions | Adduct Yield | Reference |

| Anthracene | Toluene, reflux, 0.5 h | Excellent | clockss.org |

| Cyclopentadiene | Toluene, r.t., 0.5 h | 99% | clockss.org |

| Furan | Toluene, reflux, 20 h | 99% | clockss.org |

| 2,3-Dimethyl-1,3-butadiene | Toluene, reflux, 20 h | 98% | clockss.org |

The inherent C2 symmetry of the 1,4-dithiane ring system is a valuable feature in molecular design, particularly for the synthesis of complex, symmetrical target molecules. nih.gov This structural element can be used to build highly congested ring systems in a controlled manner. A chlorinated derivative of 1,4-dithiin-tetraoxide can be employed as a "linchpin" reagent. researchgate.net This allows for a sequential Diels-Alder reaction strategy. After the first cycloaddition, a base-promoted elimination of the chloride regenerates a reactive dienophile, enabling a second cycloaddition. This method has been successfully used to construct highly congested, C2-symmetrical molecules like sesquinorbornene. researchgate.net The 1,4-dithiane framework acts as a central, symmetrical scaffold around which the complex structure is assembled.

Role as a Reagent or Auxiliary in Chemical Transformations

Beyond being a structural component, the 1,4-dithiane tetraoxide moiety can act as a temporary auxiliary group that facilitates specific chemical reactions, after which it can be cleaved and removed.

The 1,4-dithiane ring system can be used as a temporary tether to connect a diene and a dienophile, facilitating intramolecular Diels-Alder reactions. nih.govresearchgate.net A particularly effective strategy involves using the heterocycle to lock a linear diene into its reactive s-cis conformation, which is necessary for the [4+2] cycloaddition to occur. nih.gov By tethering the diene's termini through the sulfur-containing ring, the entropic barrier to reaction is significantly lowered, often leading to high yields where an intermolecular equivalent might fail. nih.gov Once the desired cycloaddition has taken place, the sulfur-containing tether can be chemically cleaved, releasing the final product. This approach treats the dithiane unit purely as a strategic tool to facilitate the key bond-forming step. nih.govresearchgate.net

Exploration in Materials Science and Functional Materials Development

While direct applications of this compound in materials science are not as extensively documented as its unsaturated counterparts, it serves as a crucial precursor to sulfur-rich scaffolds that possess interesting electronic and optical properties. nih.govresearchgate.net The chemistry of fully unsaturated 1,4-dithiins has garnered considerable attention for materials science applications, as these non-aromatic heterocycles are used in the development of novel functional materials. researchgate.netresearchgate.net

The 1,4-dithiin motif is known for its reversible redox properties, making it an attractive component for organic electronic materials. researchgate.net Furthermore, related sulfur heterocycles like thianthrene (B1682798) have been integrated into polymers to create materials with high refractive indices, which are desirable for optical applications such as thin lenses. mit.edu Thianthrene-based compounds have also been investigated for use as electrolytes in symmetric batteries. researchgate.netmit.edu

Although the saturated tetraoxide is not the final active component in these materials, its role as a stable, accessible precursor to the electronically active 1,4-dithiin system is critical. An example of a functional material derived from this class of compounds is the dimethyl derivative of 1,4-dithiin-1,1,4,4-tetraoxide, known commercially as Dimethipin, which is used as a defoliating herbicide. nih.gov Additionally, novel tetra-(1,4-dithiin)porphyrazine dyes have been synthesized and investigated for their potential in solar cells and as technological sensors, owing to their strong absorption in the UV-Vis region. nih.gov

Future Research Directions and Unresolved Challenges

Development of Novel and Atom-Economical Synthetic Pathways

The synthesis of cyclic sulfones, including 1,4-Dithiane (B1222100) 1,1,4,4-tetraoxide, traditionally relies on the oxidation of the corresponding sulfide (B99878). While effective, this method often requires strong oxidizing agents and may not align with the principles of green chemistry. Future research must prioritize the development of more sustainable and atom-economical synthetic routes.

Key challenges include achieving high yields and purity while minimizing waste. Promising avenues for investigation include:

Catalyst- and Solvent-Free Oxidation: Research into using aqueous hydrogen peroxide (H₂O₂) under catalyst- and solvent-free conditions has shown high atom efficiency for converting various sulfides to sulfones. rsc.org Applying and optimizing this method for the exhaustive oxidation of 1,4-dithiane to its tetraoxide form could provide a significantly greener synthetic pathway.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful and versatile strategy for synthesizing cyclic sulfones of various ring sizes. ucsb.eduiomcworld.com Designing an appropriate acyclic bissulfone precursor with terminal alkenes could enable an efficient RCM-based synthesis of a substituted 1,4-Dithiane 1,1,4,4-tetraoxide ring system.

SO₂ Surrogate Chemistry: The use of SO₂ surrogates, such as DABCO-bis(sulfur dioxide) (DABSO), has enabled novel cycloaddition and insertion reactions to form sulfone rings. nih.gov Investigating a double cycloaddition or a tandem reaction sequence involving a suitable C2 synthon and an SO₂ source could lead to an innovative, direct synthesis of the dithiane tetraoxide core.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reactions, improve yields, and promote sustainability in the formation of cyclic β-amino sulfones. nih.gov Exploring microwave irradiation for the oxidation of 1,4-dithiane could drastically reduce reaction times and energy consumption.

Table 1: Comparison of Potential Synthetic Pathways for Cyclic Sulfones

| Method | Potential Advantages | Key Challenges for this compound |

|---|---|---|

| Direct Oxidation | Simple starting material (1,4-dithiane). | Requires strong oxidants; potential for over-oxidation or incomplete reaction; atom economy can be low. |

| Ring-Closing Metathesis (RCM) | High functional group tolerance; versatile for substituted derivatives. ucsb.edu | Requires synthesis of a specific acyclic precursor; relies on expensive ruthenium catalysts. |

| SO₂ Surrogate Cycloaddition | Direct introduction of the SO₂ group; powerful for building complex frameworks. nih.gov | Requires a two-fold reaction; controlling regioselectivity and achieving high yields for the double addition. |

| Microwave-Assisted Synthesis | Rapid reaction times; improved energy efficiency; sustainable. nih.gov | Optimization of conditions (power, temperature, time) to ensure complete oxidation without degradation. |

Exploration of Undiscovered Reactivity Modes and Selectivity

The two sulfonyl groups in this compound render the molecule highly electron-deficient and activate the adjacent α-protons, suggesting a rich and varied reactivity that is yet to be explored. The symmetric nature of the molecule presents interesting challenges and opportunities for selective functionalization.

Future research should focus on:

Dianion Chemistry: The four α-protons are significantly acidified by the adjacent sulfonyl groups. The controlled generation of a dianion and its subsequent reaction with various electrophiles could open pathways to a wide array of 2,3-disubstituted or 2,5-disubstituted derivatives. Understanding the factors that control regioselectivity in these reactions is a critical unresolved challenge.

As a Michael Acceptor: While vinyl sulfones are well-known Michael acceptors, the reactivity of the unsaturated analog, 1,4-dithiin-1,1,4,4-tetraoxide, as a tandem Michael acceptor has not been fully investigated. wikipedia.org This compound could serve as a powerful building block in conjugate addition reactions for the synthesis of complex heterocyclic systems.

Ramberg-Bäcklund Reaction: This classic reaction transforms α-halo sulfones into alkenes via extrusion of SO₂. iomcworld.com A bis(α-halo) derivative of this compound could potentially undergo a double Ramberg-Bäcklund reaction to form novel cyclic or bicyclic dienes, which are valuable intermediates in synthesis.

Cycloaddition Reactions: The unsaturated analog, benzo-1,4-dithiin-1,1,4,4-tetraoxide, is known to be a highly reactive dienophile in Diels-Alder reactions, serving as an acetylene (B1199291) equivalent after desulfonylation. nih.gov A systematic study of the cycloaddition potential of 1,4-dithiin-1,1,4,4-tetraoxide and its derivatives could establish it as a valuable synthon.

Application of Advanced In Situ Characterization Techniques

To fully understand and control the synthesis and reactivity of this compound, it is crucial to move beyond traditional pre- and post-reaction analysis. Advanced in situ and operando characterization techniques can provide real-time insights into reaction mechanisms, intermediates, and kinetics.

Key areas for application include:

Spectroscopic Monitoring: Techniques such as in situ NMR, Raman, and FTIR spectroscopy can be used to monitor the oxidation of 1,4-dithiane in real-time. researchgate.net This would allow for the identification of intermediate species, such as the monoxide and dioxide, and help in optimizing reaction conditions to maximize the yield of the desired tetraoxide.

Reaction Calorimetry: Understanding the thermodynamics of the oxidation process is essential for safe scale-up. Reaction calorimetry can provide crucial data on heat flow, allowing for the development of robust and safe manufacturing processes.

Operando Analysis in Materials Science: If this compound is explored as an electrolyte solvent or additive in batteries, operando techniques will be invaluable. rsc.org Techniques like operando X-ray diffraction (XRD) or electrochemical quartz crystal microbalance (EQCM) could reveal how the molecule interacts with electrodes and other electrolyte components during battery cycling.

Enhanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work and reducing trial-and-error. numberanalytics.com For this compound, computational modeling can address several unresolved questions.

Future computational studies should focus on:

Predicting Reactivity and Regioselectivity: DFT calculations can be used to determine the pKa of the α-protons, predict the most stable conformation of its anions, and model the transition states of its reactions with electrophiles. This can help predict the outcome and regioselectivity of functionalization reactions. acs.org

Electrochemical Stability: One of the most promising applications for sulfones is as high-voltage electrolyte solvents in lithium-ion batteries due to their high oxidative stability. researchgate.net Computational methods can accurately predict the oxidation potential of this compound and its derivatives, enabling the rational design of new, stable electrolytes. researchgate.netnih.gov

Reaction Mechanism Elucidation: DFT can be employed to investigate the mechanisms of potential synthetic routes and reactions. researchgate.net For example, modeling the energy barriers for a stepwise versus a concerted cycloaddition reaction could guide the development of new synthetic methodologies.

Table 2: Potential Applications of Computational Modeling

| Area of Investigation | Computational Method | Predicted Property / Outcome |

|---|---|---|

| Reactivity | DFT, Ab Initio | pKa values, reaction energy barriers, transition state geometries, regioselectivity. acs.orgnih.gov |

| Electrochemical Properties | DFT with continuum solvation model | Oxidation potential, HOMO/LUMO energies, suitability as a high-voltage electrolyte. researchgate.net |

| Polymerization | DFT | Ring-opening polymerization feasibility, reaction enthalpies (ΔE), polymer properties. researchgate.netmdpi.com |

| Spectroscopy | TD-DFT | Prediction of NMR chemical shifts, IR vibrational frequencies to aid in characterization. |

Expanding Non-Prohibited Applications in Emerging Fields

While some derivatives of 1,4-dithiane have found use as herbicides, the unique properties of the 1,1,4,4-tetraoxide suggest a range of possibilities in advanced, non-prohibited fields. nih.gov Research should be directed toward harnessing its stability and functionality.

Promising emerging applications include:

High-Performance Polymers: The parent compound sulfolane (B150427) can undergo radical ring-opening polymerization to create degradable polysulfones. researchgate.netmdpi.com this compound could be investigated as a bifunctional monomer. A selective ring-opening could lead to novel sulfur-rich polymers with high thermal stability, unique refractive indices, or specific gas permeability properties for membrane applications.

Versatile Synthetic Building Block: The compound's potential for controlled functionalization makes it an attractive scaffold in organic synthesis. It could serve as a rigid, polar core for constructing complex molecules in medicinal chemistry or for creating novel ligands in coordination chemistry. iomcworld.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-dithiane 1,1,4,4-tetraoxide, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via oxidation of 1,4-dithiane using excess 30% hydrogen peroxide in glacial acetic acid under reflux (323 K for 12 hours). Post-reaction, the solid product is filtered, washed with water and diethyl ether, and purified via sublimation. Purity is confirmed by ¹H NMR (e.g., a singlet at δ 3.677 ppm for methylene protons in DMSO-d₆) and thermal analysis (TGA/DSC showing decomposition above 627 K) .

Q. How is this compound characterized using spectroscopic and thermal techniques?

- Methodological Answer :

- ¹H NMR : The methylene protons appear as a singlet due to symmetry and moderate C–H polarization.

- Thermal Analysis : TGA/DSC reveals decomposition between 627–739 K, critical for assessing thermal stability.

- Crystallinity : X-ray diffraction confirms polymorphic forms (Phase 1: C2/m, Phase 2: P2₁/n).

These methods are essential for verifying structural integrity and stability .

Advanced Research Questions

Q. How do the two crystalline phases of this compound differ in supramolecular arrangements?

- Methodological Answer :

- Phase 1 (C2/m) : Molecules adopt 2/m symmetry with translational symmetry, leading to uniform orientation.

- Phase 2 (P2₁/n) : Molecules occupy inversion centers, resulting in alternating orientations.

- Hydrogen Bonding : Both phases exhibit bifurcated C–H⋯O interactions (H⋯O distances >2.5 Å) forming extensive networks. Use single-crystal X-ray diffraction to resolve unit-cell parameters (a, b, c, β) and symmetry operations .

Q. What methodologies are used to analyze C–H⋯O interactions in crystalline this compound?

- Methodological Answer :

- X-ray Diffraction : Measure H⋯O distances (2.50–2.81 Å) and angles (100–160°) to classify interactions as weak hydrogen bonds or electrostatic contacts.

- Symmetry Analysis : Compare axial (O2) vs. equatorial (O1) oxygen environments using packing diagrams.

- Data Interpretation : Apply the Desiraju & Steiner criteria for weak hydrogen bonds, noting steric accessibility differences between oxygen sites .

Q. How can thermal decomposition pathways of this compound be investigated?

- Methodological Answer :

- TGA/DSC : Monitor mass loss and endothermic/exothermic events between 627–739 K to identify decomposition steps.

- Kinetic Analysis : Use Kissinger or Flynn-Wall-Ozawa methods to calculate activation energy.

- Gas Chromatography-MS : Identify volatile decomposition products (e.g., SO₂, CO) .

Q. How should researchers address discrepancies in crystallographic data between polymorphic forms?

- Methodological Answer :

- Twinning Analysis : For non-merohedral twinning (observed in Phase 1), refine data using twin laws (e.g., BASF parameter in SHELXL).

- Validation Tools : Check R-factors, residual electron density, and Hirshfeld surfaces to resolve ambiguities.

- Cross-Validation : Compare unit-cell parameters and hydrogen-bonding networks across phases to confirm structural consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.